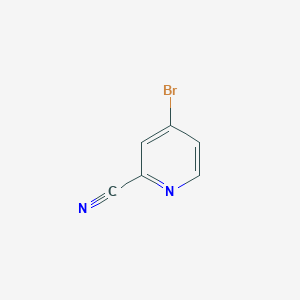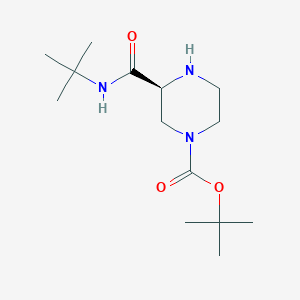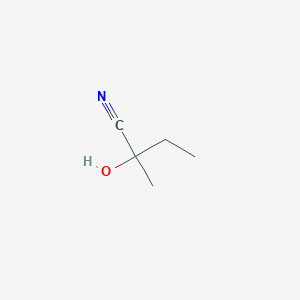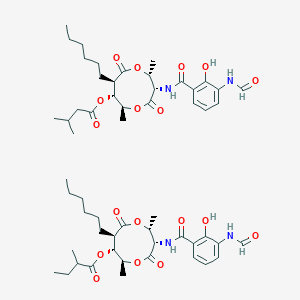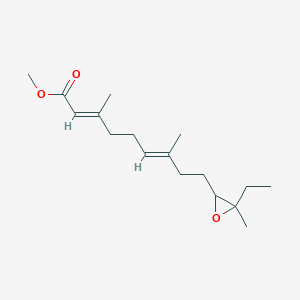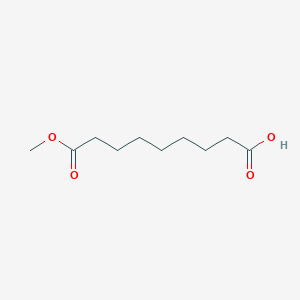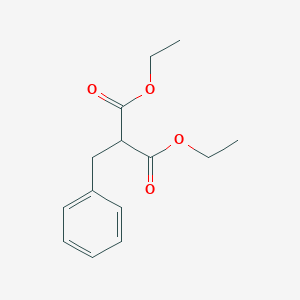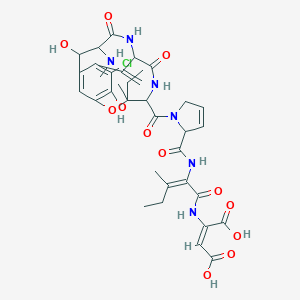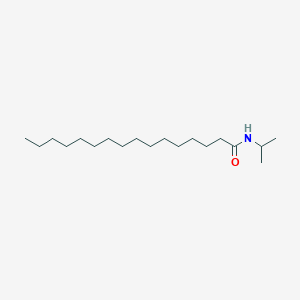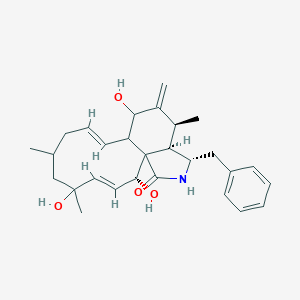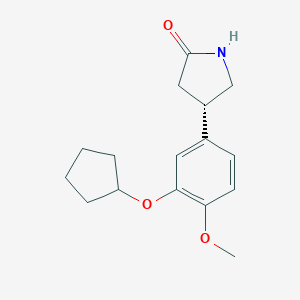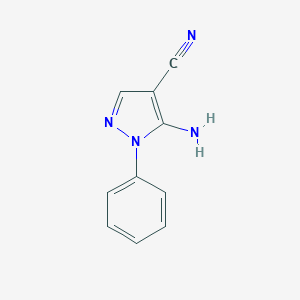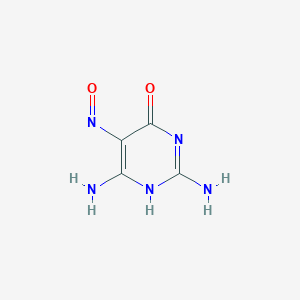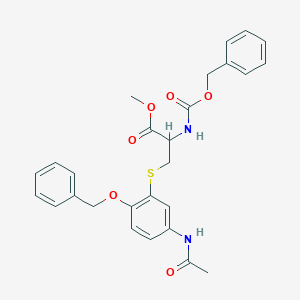
(S)-(-)-2-Methoxypropionamide
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
Here, the molecular structure of the compound would be analyzed. This could include discussion of its stereochemistry, functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This section would detail the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Selective Synthesis in Organic Chemistry : García, Claver, Diéguez, and Masdeu-Bultó (2006) described a method for the selective synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in methyl methacrylate synthesis, utilizing a one-pot tandem hydroformylation-hydrogenation sequence (García et al., 2006).
Anticonvulsant Activities : Research by Salomé et al. (2010) and Lee et al. (2014) indicated that certain derivatives of (S)-(-)-2-Methoxypropionamide exhibit significant anticonvulsant activity. These compounds were shown to be more effective than traditional agents like phenytoin, phenobarbital, and valproate in controlling seizures (Salomé et al., 2010); (Lee et al., 2014).
Central Nervous System Disorders Treatment : A study by Habernickel (2003) suggested that N-benzyl-2-amino-3-methoxypropionamides could be effective in treating various central nervous system disorders, including epilepsy, nervous anxiety, psychosis, and insomnia (Habernickel, 2003).
Influence on Nanoparticle Growth : Komban, Koempe, and Haase (2011) found that the steric position of the methoxy group in certain ligands, like trans-2-methoxycinnamic acid, significantly impacts the growth of nanoparticles, suggesting applications in nanotechnology (Komban et al., 2011).
Nutraceutical Applications : Płowuszyńska and Gliszczyńska (2021) discussed the potential of p-methoxycinnamic acid as a nutraceutical agent for chronic disease prevention and treatment, highlighting its antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any other hazards associated with its use or disposal. Safety precautions and handling procedures would also be discussed.
Direcciones Futuras
Finally, this section would discuss potential future research directions involving the compound. This could include potential applications, modifications, or areas of study that could be pursued.
Propiedades
IUPAC Name |
(2S)-2-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955246 | |
| Record name | 2-Methoxypropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Methoxypropionamide | |
CAS RN |
336111-20-7 | |
| Record name | 2-Methoxypropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



